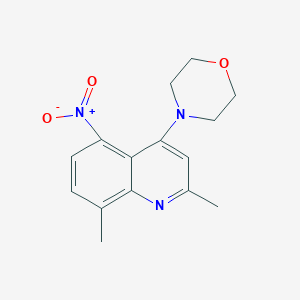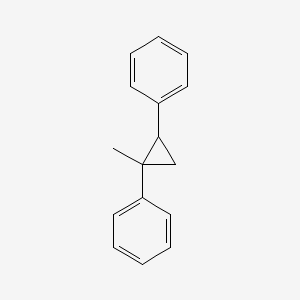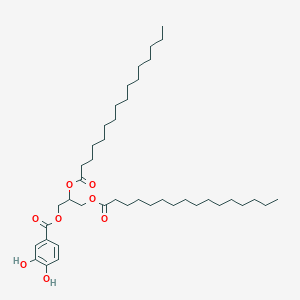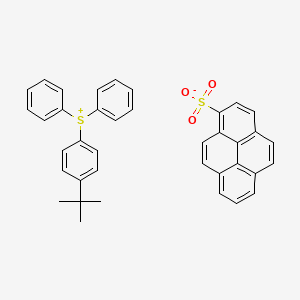
Pyrazine, 1,4-dihydro-2,3,4,5-tetramethyl-1,4-bis(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazine, 1,4-dihydro-2,3,4,5-tetramethyl-1,4-bis(trimethylsilyl)-: is an organic compound with the molecular formula C14H30N2Si2 This compound is a derivative of pyrazine, characterized by the presence of four methyl groups and two trimethylsilyl groups attached to the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine, 1,4-dihydro-2,3,4,5-tetramethyl-1,4-bis(trimethylsilyl)- typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring is synthesized through the cyclization of appropriate precursors, such as diketones or diamines, under controlled conditions.
Introduction of Methyl Groups: The methyl groups are introduced through alkylation reactions using methylating agents like methyl iodide or methyl bromide.
Attachment of Trimethylsilyl Groups: The trimethylsilyl groups are attached using trimethylsilyl chloride in the presence of a base, such as triethylamine, to facilitate the silylation reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization, alkylation, and silylation reactions efficiently.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Pyrazine derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce dihydropyrazine derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: It is used in the synthesis of advanced materials with unique properties.
Biology and Medicine:
Drug Development: Pyrazine derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry:
Agriculture: It is used in the development of agrochemicals for pest control.
Food Industry: The compound can be used as a flavoring agent due to its unique aroma.
Mécanisme D'action
The mechanism of action of Pyrazine, 1,4-dihydro-2,3,4,5-tetramethyl-1,4-bis(trimethylsilyl)- involves its interaction with specific molecular targets. The compound can modulate enzyme activity, alter metabolic pathways, and interact with cellular receptors. These interactions lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2,3,5,6-Tetramethylpyrazine: This compound shares the tetramethylpyrazine core but lacks the trimethylsilyl groups.
1,4-Dihydro-1,4-bis(trimethylsilyl)pyrazine: This compound has the trimethylsilyl groups but lacks the tetramethyl substitutions.
Uniqueness: Pyrazine, 1,4-dihydro-2,3,4,5-tetramethyl-1,4-bis(trimethylsilyl)- is unique due to the combination of both tetramethyl and trimethylsilyl groups. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
78279-92-2 |
|---|---|
Formule moléculaire |
C14H30N2Si2 |
Poids moléculaire |
282.57 g/mol |
Nom IUPAC |
trimethyl-(2,3,5,6-tetramethyl-4-trimethylsilylpyrazin-1-yl)silane |
InChI |
InChI=1S/C14H30N2Si2/c1-11-12(2)16(18(8,9)10)14(4)13(3)15(11)17(5,6)7/h1-10H3 |
Clé InChI |
VWTVTOBJLRBNMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=C(N1[Si](C)(C)C)C)C)[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate](/img/structure/B14174058.png)

![n-{[1-(Dimethylamino)cyclopropyl]methyl}-n-methylpyridin-3-amine](/img/structure/B14174077.png)
![1-[4-(Benzyloxy)phenyl]-2-(methylamino)ethan-1-one](/img/structure/B14174097.png)
![10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol](/img/structure/B14174099.png)



![N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14174138.png)




